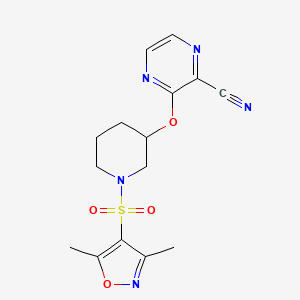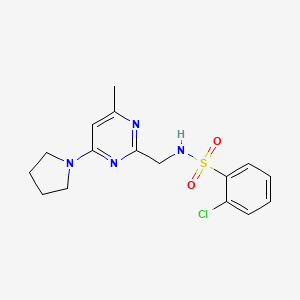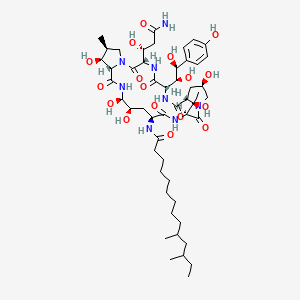![molecular formula C18H12N2O4S B2769964 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 847239-94-5](/img/structure/B2769964.png)
2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and other industrial fields.
作用机制
Target of Action
Similar compounds have been shown to exhibit antinociceptive , antifungal , antimicrobial , analgesic , and anti-inflammatory effects . Therefore, it’s plausible that this compound may interact with similar targets involved in these biological processes.
Mode of Action
It’s known that the compound is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and ethyl cyanoacetate . The resulting compound is used to synthesize different heterocyclic derivatives . The mechanistic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .
Biochemical Pathways
It’s known that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that the compound may interact with biochemical pathways involved in cell cycle regulation.
Pharmacokinetics
The compound’s synthesis involves one-pot reactions under mild reaction conditions , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit high inhibitory effects when screened in vitro for their antiproliferative activity . This suggests that the compound may have similar antiproliferative effects.
Action Environment
The compound’s synthesis involves one-pot reactions under mild reaction conditions , which suggests that it may be stable under a variety of environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate reagents to introduce the dioxoisoindoline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This includes maintaining precise temperature, pressure, and pH levels to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of cyano groups to amines or other reduced forms.
Substitution: : Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced cyano compounds, and various substituted analogs of the original compound.
科学研究应用
Medicinal Chemistry: : It may serve as a lead compound for the development of new pharmaceuticals due to its structural complexity and potential biological activity.
Biology: : It can be used as a tool compound in biological studies to understand cellular processes and pathways.
Material Science: : Its derivatives can be used in the development of new materials with unique properties.
Industry: : It may find use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
相似化合物的比较
This compound can be compared with other thiophene derivatives and similar heterocyclic compounds. Some similar compounds include:
Thiophene-2-carboxylic acid
3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
1,3-Dioxoisoindoline derivatives
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid.
属性
IUPAC Name |
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c19-8-13-10-3-1-2-4-14(10)25-17(13)20-15(21)11-6-5-9(18(23)24)7-12(11)16(20)22/h5-7H,1-4H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAZYPYDHIBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)

![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2769883.png)

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2769890.png)


![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2769895.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
